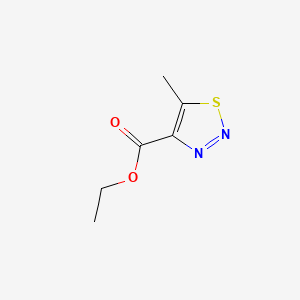

Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate

Description

The exact mass of the compound Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522441. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-methylthiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEYHEWXYWCDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325979 | |

| Record name | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29682-53-9 | |

| Record name | 29682-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate

Foreword: The Ascendant Role of the 1,2,3-Thiadiazole Scaffold in Modern Drug Discovery

The 1,2,3-thiadiazole ring system is a privileged heterocyclic motif that commands significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity make it a versatile building block for designing novel therapeutic agents. Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antifungal properties.[1][3] Furthermore, certain 1,2,3-thiadiazole derivatives serve as crucial plant activators and inducers of systemic acquired resistance (SAR), highlighting their importance in agriculture.[4]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key derivative: Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure both accuracy and reproducibility.

Part 1: Strategic Synthesis via Hurd-Mori Cyclization

The construction of the 1,2,3-thiadiazole ring is most reliably achieved through the Hurd-Mori reaction.[5][6] This powerful cyclization strategy involves the reaction of a hydrazone derivative bearing an α-methylene group with thionyl chloride (SOCl₂).[6][7] The choice of this pathway is predicated on its efficiency, tolerance of various functional groups, and the ready availability of starting materials.

The Underlying Mechanism: A Cascade of Controlled Reactions

The Hurd-Mori synthesis is not a simple condensation but a nuanced sequence of electrophilic attack and cyclization. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process begins with the formation of an N-acyl or N-tosylhydrazone from a corresponding ketone. This hydrazone is then treated with thionyl chloride, which acts as both a dehydrating and sulfur-donating agent, to forge the thiadiazole ring.[1][5] The presence of an electron-withdrawing group on the hydrazone nitrogen can significantly facilitate a successful cyclization.[4]

Caption: The mechanistic pathway of the Hurd-Mori reaction.

Experimental Workflow: From Precursor to Purified Product

The synthesis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is a two-step process, beginning with the formation of a hydrazone from ethyl 2-oxobutanoate, followed by the critical Hurd-Mori cyclization.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(1-(aminocarbonyl)hydrazono)butanoate (Semicarbazone Intermediate)

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.5 eq) in a 1:1 mixture of ethanol and water (100 mL).

-

Causality: Sodium acetate acts as a base to neutralize the HCl salt of the semicarbazide, liberating the free nucleophile required for the reaction. The ethanol/water solvent system ensures the solubility of both the organic ketone and the inorganic salts.

-

-

Reaction Initiation: To the stirring solution, add ethyl 2-oxobutanoate (1.0 eq) dropwise at room temperature.

-

Reaction Progression: Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture in an ice bath. The semicarbazone product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate

-

Reaction Setup: In a fume hood, equip a 100 mL two-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize HCl gas. Add excess thionyl chloride (SOCl₂, ~10 eq) to the flask and cool to 0°C in an ice bath.

-

Causality: An excess of thionyl chloride serves as both the reagent and the solvent. The reaction is highly exothermic and releases HCl gas, necessitating careful temperature control and a proper gas trap for safety.

-

-

Substrate Addition: Slowly add the dried semicarbazone from Step 1 in small portions to the cold, stirring thionyl chloride over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[7]

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. The solution will typically change color, indicating reaction progress.

-

Workup: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride. This step is highly exothermic and must be performed slowly in a fume hood.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate as a crystalline solid or oil.

Part 2: Rigorous Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach provides a self-validating system for characterization.[8]

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for determining the carbon-hydrogen framework of the molecule.[8]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy of carbon signals.

Expected Data:

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~4.40 (q, 2H) | -O-CH₂ -CH₃ | ~162.0 | C =O (Ester) |

| ~2.80 (s, 3H) | Ring-CH₃ | ~158.0 | C 5-CH₃ |

| ~1.40 (t, 3H) | -O-CH₂-CH₃ | ~145.0 | C 4-COOEt |

| ~62.0 | -O-CH₂ -CH₃ | ||

| ~15.0 | Ring-CH₃ | ||

| ~14.0 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.[8][9]

Protocol:

-

Sample Preparation: Place a small amount of the neat sample (if liquid) or prepare a KBr pellet (if solid) for analysis.

-

Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands.

Expected Data:

| Vibrational Frequency (cm⁻¹) | Assignment | Significance |

| ~2980-3000 | C-H stretch (sp³) | Confirms alkyl groups (methyl, ethyl) |

| ~1725-1740 | C=O stretch | Strong, sharp peak confirming the ester carbonyl |

| ~1550-1600 | C=N stretch | Indicates the thiadiazole ring structure |

| ~1200-1300 | C-O stretch | Confirms the ester linkage |

| ~1000-1100 | N-N stretch | Characteristic of the thiadiazole ring |

| ~650-750 | C-S stretch | Confirms the presence of the sulfur heteroatom |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.[10][11]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer. Acquire data in positive ion mode.

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺ and analyze the major fragment ions.

Expected Data:

| m/z Value | Assignment |

| 173.04 | [M+H]⁺ (Calculated for C₆H₉N₂O₂S⁺) |

| 195.02 | [M+Na]⁺ (Calculated for C₆H₈N₂O₂SNa⁺) |

| 145.04 | [M+H - N₂]⁺ |

| 128.01 | [M+H - OEt]⁺ |

References

- Hurd, C. D.; Mori, R. I. On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 1955.

-

Shafique, Z., et al. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 2021. [Link]

-

Hosny, M. A., et al. A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 2012. [Link]

-

Turner, M., et al. Synthesis of Pyrrolo[2,3-d][1][5][7]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 2010. [Link]

-

Rojas, L., et al. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 2023. [Link]

-

The Royal Society of Chemistry. Supporting Information for relevant chemical syntheses. The Royal Society of Chemistry, 2019. [Link]

-

El-Sawi, E. A., et al. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives. Molecules, 2006. [Link]

-

Hosny, M. A. Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Semantic Scholar, 2012. [Link]

-

Rojas, L., et al. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI, 2023. [Link]

-

Glukhareva, T. V. Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. ResearchGate, 2021. [Link]

-

Kalikin, N. N., et al. Experimental IR spectra of thiadiazole derivative dissolved in CHCl. ResearchGate, 2021. [Link]

-

Zaitsev, V. V., et al. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 2023. [Link]

-

ResearchGate. Mass spectra of thiadiazole derivatives 1, 2, and 3. ResearchGate, 2020. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic analysis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate using NMR and IR

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate

Authored by: A Senior Application Scientist

Introduction: Unveiling the Molecular Architecture

Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (CAS No: 18212-20-9, Molecular Formula: C₆H₈N₂O₂S) is a heterocyclic compound of significant interest within medicinal chemistry and drug development.[1] The 1,2,3-thiadiazole ring system is a key scaffold in various biologically active molecules, recognized for its role in developing novel therapeutic agents.[2] Accurate structural elucidation is the bedrock of understanding its chemical reactivity and biological function. This guide provides a comprehensive analysis of the molecule's structure using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering field-proven insights into spectral interpretation and experimental design.

The structural integrity of such compounds is paramount, as even minor isomeric variations can lead to vastly different pharmacological profiles. Therefore, a multi-faceted spectroscopic approach is not just best practice; it is a necessary, self-validating system for confirming molecular identity. This document will detail the characteristic spectral signatures of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, explain the underlying principles governing these observations, and provide robust protocols for reproducible analysis.

Figure 1: Molecular Structure of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.

Part 1: Proton (¹H) NMR Spectroscopy – Mapping the Hydrogen Framework

Proton NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups, allowing for a detailed structural map.[3][4]

¹H NMR Data Summary

The expected ¹H NMR spectrum of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, typically recorded in a solvent like CDCl₃, will exhibit three distinct signals.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl (-O-CH₂ -CH₃) | ~ 4.0 - 4.5 | Quartet (q) | 2H |

| Thiadiazole (-CH₃ ) | ~ 2.3 - 2.8 | Singlet (s) | 3H |

| Ethyl (-O-CH₂-CH₃ ) | ~ 1.1 - 1.5 | Triplet (t) | 3H |

Expertise-Driven Interpretation

-

Ethyl Ester Protons (-O-CH₂-CH₃):

-

Causality (CH₂ Quartet at ~4.0-4.5 ppm): The methylene (CH₂) protons are directly attached to an ester oxygen atom. Oxygen is highly electronegative, withdrawing electron density from the CH₂ group. This "deshielding" effect causes the protons to experience a stronger effective magnetic field, shifting their resonance significantly downfield.[3][5] The signal appears as a quartet because of spin-spin coupling with the three adjacent protons of the methyl (CH₃) group, following the n+1 rule (3+1=4).

-

Causality (CH₃ Triplet at ~1.1-1.5 ppm): The terminal methyl (CH₃) protons of the ethyl group are further from the electronegative oxygen, so they are more shielded and appear upfield.[6] Their signal is split into a triplet by the two adjacent methylene (CH₂) protons (n+1 rule: 2+1=3).

-

-

Thiadiazole Methyl Protons (-CH₃):

-

Causality (CH₃ Singlet at ~2.3-2.8 ppm): This methyl group is attached to the thiadiazole ring. Its chemical shift is influenced by the electronic nature of the heterocyclic system. Crucially, there are no adjacent protons, so the signal is not split and appears as a sharp singlet. This singlet is a key diagnostic feature distinguishing it from the ethyl group's methyl signal.

-

Part 2: Carbon-¹³ (¹³C) NMR Spectroscopy – Elucidating the Carbon Backbone

¹³C NMR spectroscopy complements ¹H NMR by providing a count and chemical environment for each unique carbon atom in the molecule. Although less sensitive, it is indispensable for confirming the complete carbon framework.[7]

¹³C NMR Data Summary

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) |

| Ester Carbonyl (C =O) | ~ 160 - 175 |

| Thiadiazole Ring Carbons (C -S, C -N) | ~ 125 - 165 |

| Ethyl (-O-CH₂ -CH₃) | ~ 60 - 70 |

| Thiadiazole (-CH₃ ) | ~ 15 - 25 |

| Ethyl (-O-CH₂-CH₃ ) | ~ 10 - 15 |

Note: The two thiadiazole ring carbons may have distinct or overlapping signals depending on the specific electronic environment.

Expertise-Driven Interpretation

-

Carbonyl Carbon (C=O at ~160-175 ppm): The carbon atom of the carbonyl group is double-bonded to one oxygen and single-bonded to another. This environment is highly electron-deficient, resulting in significant deshielding and placing its signal at the far downfield end of the spectrum.[7][8][9] This peak is characteristically sharp and is a definitive marker for the ester functional group.

-

Thiadiazole Ring Carbons (~125-165 ppm): Carbons within aromatic and heteroaromatic rings resonate in this region. The precise shifts of the C4 and C5 carbons of the 1,2,3-thiadiazole ring are determined by the complex interplay of the nitrogen and sulfur heteroatoms and the attached substituents.[10]

-

Ethyl Carbon (-O-CH₂- at ~60-70 ppm): Similar to its attached protons, the methylene carbon is bonded to an electronegative oxygen, causing a downfield shift compared to a standard alkane carbon.[7]

-

Aliphatic Carbons (Methyls at ~10-25 ppm): The two methyl carbons—one on the thiadiazole ring and one at the terminus of the ethyl group—appear in the upfield, or aliphatic, region of the spectrum.[9] Their specific shifts will differ slightly due to their distinct chemical environments, but both are characteristic of sp³-hybridized carbons in relatively shielded positions.

Part 3: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR an excellent tool for functional group identification.[11][12]

IR Data Summary

The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~ 2900 - 3000 | C-H Stretch (Aliphatic) | Medium |

| ~ 1710 - 1750 | C=O Stretch (Ester) | Strong, Sharp |

| ~ 1450 - 1600 | C=N / N=N Stretch (Thiadiazole Ring) | Medium-Weak |

| ~ 1200 - 1300 | C-O Stretch (Ester, O=C-O ) | Strong |

| ~ 1000 - 1150 | C-O Stretch (Ester, O -C-C) | Strong |

| < 1500 | Fingerprint Region | Complex |

Expertise-Driven Interpretation

-

The Rule of Three for Esters: The most diagnostic feature of an ester in an IR spectrum is a set of three strong absorptions.[13]

-

C=O Stretch (~1710-1750 cm⁻¹): The most prominent peak in the spectrum will be a strong, sharp absorption in this region, unequivocally identifying the carbonyl group of the ester. Its high frequency is due to the strength of the C=O double bond.[14][15]

-

Two C-O Stretches (~1000-1300 cm⁻¹): Esters possess two distinct C-O single bonds (C-O-C and O-C=O), which give rise to two strong stretching vibrations.[13] The presence of these two strong bands, in conjunction with the intense C=O band, provides a self-validating signature for the ethyl carboxylate moiety.

-

-

Thiadiazole Ring Vibrations (~1450-1600 cm⁻¹): The stretching vibrations of the C=N and N=N bonds within the thiadiazole ring typically appear in this region.[16] These peaks are generally of medium to weak intensity and help confirm the presence of the heterocyclic core.

-

Aliphatic C-H Stretch (~2900-3000 cm⁻¹): These absorptions arise from the stretching of the C-H bonds in the methyl and ethyl groups. While not highly specific, their presence is expected and confirms the aliphatic portions of the molecule.[16]

-

Fingerprint Region (<1500 cm⁻¹): This complex area of the spectrum contains numerous bending and stretching vibrations unique to the overall molecular structure.[11][12] While individual peak assignment is difficult, the pattern in this region serves as a unique fingerprint for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, allowing for definitive comparison against a reference standard.

Part 4: Experimental Protocols & Workflow

Scientific integrity demands robust and reproducible methodologies. The following protocols are designed to be self-validating systems for acquiring high-quality spectroscopic data.

Integrated Spectroscopic Workflow

Figure 2: Integrated workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[6]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz).

-

Acquire the spectrum using standard parameters: spectral width of ~16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Using the same sample, acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[17]

-

-

Data Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Identify peak multiplicities (singlet, triplet, quartet) and chemical shifts for all signals.

-

Correlate the processed data with the proposed structure.

-

Protocol 2: FT-IR Spectroscopy (ATR Method)

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.

-

If the sample is a liquid or oil, place 1-2 drops directly onto the crystal.

-

If the sample is a solid, place a small amount onto the crystal and apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups and bond vibrations.[17]

-

References

- BenchChem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.

- Scribd. (n.d.). 13-C NMR Chemical Shift Table.

- Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).

- Unknown. (n.d.). C13 NMR List of Chemical Shifts.

- Sarkar, S. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University.

- Michalska, D., et al. (n.d.). Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. Journal of Fungi.

- Unknown. (n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.

- RSC Publishing. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.

- SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles.

- Unknown. (n.d.). H-NMR Familiar Groups that are Easy to Recognize.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Doc Brown's Advanced Organic Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Unknown. (n.d.). Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate 97 18212-20-9.

- Amerigo Scientific. (n.d.). Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (97%).

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.

- Chemguide. (2014, August). interpreting infra-red spectra.

- MDPI. (2026, January 17). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives.

- Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra. In Organic Chemistry: A Tenth Edition.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- PubMed Central. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.

- PMC - NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.

Sources

- 1. Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. davuniversity.org [davuniversity.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Crystal structure and molecular geometry of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and geometry of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, a heterocyclic compound of interest in medicinal and materials chemistry. While a single-crystal X-ray diffraction study for this specific molecule is not publicly available at the time of this writing, this guide leverages crystallographic data from closely related analogs, established synthetic methodologies, and state-of-the-art analytical techniques to present a robust and scientifically grounded overview. We will delve into the probable synthesis, the principles of structural elucidation through X-ray crystallography and computational modeling, and a detailed examination of the anticipated molecular geometry. This document is intended to serve as a vital resource for researchers engaged in the design and development of novel thiadiazole-based compounds.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[1] Among the four possible isomers, the 1,2,3-thiadiazole ring system is a crucial pharmacophore and a versatile building block in organic synthesis.[2] Derivatives of 1,2,3-thiadiazole are known to exhibit a wide array of biological activities, including insecticidal, antifungal, and anticancer properties.[2] The precise spatial arrangement of the atoms within these molecules—their crystal structure and molecular geometry—is fundamental to their chemical reactivity and biological function, dictating how they interact with biological targets such as enzymes and receptors.

Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate combines the 1,2,3-thiadiazole core with a methyl group and an ethyl carboxylate substituent. These functional groups are expected to influence the molecule's electronic properties, solubility, and potential intermolecular interactions, making a thorough understanding of its three-dimensional structure paramount for its application in drug design and materials science.

Synthesis and Spectroscopic Characterization

The synthesis of 1,2,3-thiadiazoles is most commonly achieved through the Hurd-Mori reaction.[3] This method involves the cyclization of acyl hydrazones with thionyl chloride (SOCl₂).[3] For the title compound, a plausible synthetic route would start from the appropriate β-keto ester, which is first converted to its ethoxycarbonylhydrazone, followed by cyclization.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the title compound via Hurd-Mori reaction.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the ethyl and methyl groups and the overall carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic functional group vibrations, such as the C=O stretch of the ester and the vibrations of the thiadiazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula of the compound.

Molecular Structure and Geometry

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray crystallography.[4] While a specific crystallographic information file (CIF) for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is not available, we can infer its structural properties from published data on closely related compounds.

Insights from a Structurally Related Analog

A crystal structure has been determined for a similar molecule, N-4-methyl-1,2,3-thiadiazole-5-carbonyl-N'-3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxyl)phenyl urea.[5] This compound shares the core 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety, providing valuable, experimentally determined geometric parameters for the ring system.

Based on this analog, the 1,2,3-thiadiazole ring is expected to be essentially planar. The bond lengths and angles within the ring are characteristic of an aromatic system, with delocalized π-electrons. The substituents at positions 4 and 5 will lie in or very close to the plane of the ring.

Predicted Molecular Geometry

The molecular geometry of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is predicted to have the following key features:

-

Planar Thiadiazole Ring: The five-membered 1,2,3-thiadiazole ring will be planar.

-

Substituent Orientation: The methyl group at C5 and the ethyl carboxylate group at C4 will be nearly coplanar with the thiadiazole ring. The ethyl group of the ester may exhibit some rotational freedom.

Caption: Predicted molecular structure of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.

Tabulated Predicted Geometric Parameters

The following table presents predicted bond lengths and angles for the core structure, derived from general principles of heterocyclic chemistry and data from related thiadiazole structures.

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| N1-N2 | ~1.30 | N1-N2-C5 | ~110 |

| N2-C5 | ~1.37 | N2-C5-S3 | ~115 |

| C5-S3 | ~1.72 | C5-S3-C4 | ~90 |

| S3-C4 | ~1.72 | S3-C4-N1 | ~115 |

| C4-N1 | ~1.37 | C4-N1-N2 | ~110 |

| C4-C(carbonyl) | ~1.48 | C5-C(methyl) | ~1.49 |

Experimental and Computational Methodologies for Structural Analysis

Single-Crystal X-ray Diffraction: The Gold Standard

The definitive determination of a molecule's solid-state structure is achieved through single-crystal X-ray diffraction.[4] This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow for X-ray Crystallography

Caption: General workflow for single-crystal X-ray diffraction analysis.

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation from a suitable solvent.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final crystal structure.

Computational Chemistry: A Powerful Predictive Tool

In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting molecular geometry.[6] These methods solve the electronic structure of the molecule to find its lowest energy conformation.

Protocol for DFT Geometry Optimization

-

Input Structure Generation: A 3D model of the molecule is built using molecular modeling software.

-

Calculation Setup: A computational chemistry software package (e.g., Gaussian, ORCA) is used. A functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) are chosen to approximate the electronic structure.[6]

-

Geometry Optimization: The software iteratively adjusts the positions of the atoms to minimize the total energy of the molecule, resulting in the most stable, optimized geometry.

-

Frequency Analysis: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the synthesis, characterization, and, most importantly, the predicted molecular structure of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate. While awaiting experimental confirmation via single-crystal X-ray diffraction, the analysis presented here, based on data from close structural analogs and established computational methods, offers a solid foundation for researchers. The planarity of the thiadiazole ring and the specific orientation of its substituents are key features that will govern its interactions in both biological and material contexts. Future work should prioritize the acquisition of experimental crystallographic data to validate and refine the structural model presented herein. Such data will be instrumental in advancing the rational design of new therapeutic agents and functional materials based on this promising heterocyclic scaffold.

References

-

BenchChem Technical Support Team. (2025). Confirming the Chemical Structure of Novel Thiadiazole Derivatives: A Comparative Guide to X-ray Crystallography. Benchchem.[4]

-

Shaaban, M. R., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1834. [Link][5]

-

Li, Y., et al. (2014). Synthesis, X-ray Structure and Bioactivity of N-4-Methyl-1,2,3-thiadiazole-5-carbonyl-N'-3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxyl)phenyl Urea. Chinese Journal of Structural Chemistry, 33(8), 1193-1198. [Link][5]

-

Gümüş, M. K., et al. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. ACS Omega. [Link][6]

-

Popov, A. V., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 26(21), 6483. [Link][7]

-

Al-Otaibi, J. S., et al. (2022). DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). Journal of Kufa for Chemical Science, 4.[8]

-

Wikipedia contributors. (2023). Thiadiazoles. Wikipedia. [Link][1]

-

Al-Wahaibi, L. H., et al. (2022). Synthesis and Molecular Modeling Studies of New Thiadiazole-Thiophene Compounds as Potent Antimicrobial Agents. Chemistry & Biodiversity, 19(10), e202200591. [Link][9]

-

Ahmad, I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3737. [Link][2]

-

Shaaban, M. R., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. National Institutes of Health. [Link][10]

-

Ponomarova, O. G., et al. (2018). PRECURSORS FOR THE SYNTHESIS OF MACROHETEROCYCLIC COMPOUNDS. MODELING OF THE MECHANISM FOR FORMATION OF 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE BY QUANTUM CHEMISTRY METHODS. CyberLeninka. [Link][11]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link][12]

-

Singh, R., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(47), 30489-30501. [Link][13]

-

Verma, N. L., et al. (2026). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach. Journal of Molecular Structure, 144930. [Link][14]

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute, 20(1), 327-340. [Link][15]

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Elsevier.[3]

-

Utkin, L. Y., et al. (2018). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of Organic Chemistry, 54(8), 1238-1244. [Link][3]

Sources

- 1. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3-Thiadiazole-4-carboxylic acid | C3H2N2O2S | CID 351418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel cocrystals of the potent 1,2,4-thiadiazole-based neuroprotector with carboxylic acids: virtual screening, crystal structures and solubility performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation | MDPI [mdpi.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Synthesis and Molecular Modeling Studies of New Thiadiazole-Thiophene Compounds as Potent Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cyberleninka.ru [cyberleninka.ru]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

Physical and chemical properties of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate

An In-depth Technical Guide to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

In the landscape of modern medicinal chemistry, heterocyclic compounds are of paramount importance, with nitrogen- and sulfur-containing systems consistently providing scaffolds for a diverse array of bioactive molecules.[1] Among these, the 1,2,3-thiadiazole ring system has emerged as a "privileged" pharmacophore, a molecular framework that is capable of binding to multiple biological targets. Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, antifungal, and herbicidal properties.[2][3]

This guide focuses on a key derivative, Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 18212-20-9). This compound serves not only as a subject of academic interest due to its unique electronic and structural properties but also as a versatile building block in the synthesis of novel therapeutic agents. Its strategic functionalization—a methyl group at position 4 and an ethyl carboxylate at position 5—offers multiple avenues for synthetic modification, making it a valuable intermediate for drug discovery programs. This document provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and characterization, and insights into its reactivity and potential applications.

Physicochemical and Structural Properties

The fundamental physical and structural characteristics of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate are summarized below. These properties are critical for its handling, reaction setup, and purification.

Structural and Molecular Data

The molecular structure of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is depicted below. The 1,2,3-thiadiazole ring is an aromatic, five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms.

Caption: Chemical structure of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Table 1: Core Physical and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |

| CAS Number | 18212-20-9 | |

| Molecular Formula | C₆H₈N₂O₂S | [4] |

| Molecular Weight | 172.20 g/mol | |

| Physical State | Liquid at room temperature | [1][5] |

| Boiling Point | 117-118 °C at 760 mmHg | [1] |

| Density | 1.265 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5050 | |

| SMILES String | CCOC(=O)c1snnc1C | |

| InChI Key | AHPXTXGCMLOXGA-UHFFFAOYSA-N | [4] |

Based on its structure as a polar heterocyclic compound with an ester functional group, Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is expected to be soluble in a wide range of common organic solvents such as ethanol, methanol, dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO). Its solubility in water is anticipated to be low.

Synthesis and Mechanistic Insights

The construction of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori reaction, a robust and widely applicable synthetic method.[6] This reaction involves the cyclization of an α-acyl-substituted hydrazone with thionyl chloride (SOCl₂).

The Hurd-Mori Synthesis Pathway

The synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically starts from ethyl acetoacetate. The overall workflow is a multi-step process that exemplifies a classic heterocyclic synthesis strategy.

Caption: Generalized workflow for the Hurd-Mori synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, based on the principles of the Hurd-Mori reaction.

Step 1: Preparation of Ethyl 2-(1-ethoxycarbonyl)hydrazono)propanoate

-

To a solution of ethyl acetoacetate (1.0 equivalent) in ethanol, add ethyl carbazate (1.0 equivalent).

-

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

Stir the mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

The product can often be isolated by removal of the solvent under reduced pressure, followed by purification if necessary (e.g., crystallization or column chromatography).

Step 2: Cyclization to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

-

Dissolve the hydrazone intermediate from Step 1 in a suitable inert solvent, such as chloroform or dichloromethane.

-

Cool the solution in an ice bath.

-

Add thionyl chloride (SOCl₂) (typically 2-3 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it over ice water.

-

Neutralize the mixture with a base, such as sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the pure Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Chemical Reactivity and Derivatization

The reactivity of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is governed by the interplay between the aromatic thiadiazole ring and the ester functional group.

Reactivity of the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is generally stable but can undergo specific transformations. The electron density map of the parent 1,2,3-thiadiazole reveals that the carbon atoms at positions 4 and 5 are electron-deficient. This makes them susceptible to nucleophilic attack, while electrophilic substitution on these carbons is challenging. The C5 position is often the preferred site for nucleophilic substitution due to its lower electron density.

The ring can also undergo cleavage under certain conditions, such as with strong bases or upon photolysis, often leading to the formation of thioketenes or alkynes.

Reactions of the Ester and Methyl Groups

The ethyl ester at position 5 is a key handle for derivatization.

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 18212-21-0).[7] This carboxylic acid is a crucial intermediate for forming amides and other derivatives.

-

Amidation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC/HOBt) to produce a library of amide derivatives.

-

Hydrazinolysis: Reaction with hydrazine hydrate can convert the ester into 4-methyl-1,2,3-thiadiazole-5-carbohydrazide . This hydrazide is a versatile precursor for synthesizing hydrazones, pyrazoles, and other heterocyclic systems.[8]

The methyl group at position 4 is generally less reactive but can potentially undergo condensation reactions under strongly basic conditions.

Caption: Key derivatization pathways for Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Ethyl group: A quartet around δ 4.0-4.4 ppm (OCH₂) and a triplet around δ 1.1-1.4 ppm (CH₃). - Methyl group: A singlet around δ 2.3-2.6 ppm (ring-CH₃). |

| ¹³C NMR | - Carbonyl carbon: A signal in the range of δ 160-175 ppm. - Thiadiazole ring carbons: Two signals in the aromatic region, typically δ 120-160 ppm. - Ethyl group carbons: Signals around δ 60 ppm (OCH₂) and δ 14 ppm (CH₃). - Methyl group carbon: A signal around δ 15-20 ppm. |

| FT-IR (cm⁻¹) | - C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹. - C=N stretch (ring): Absorptions in the 1500-1600 cm⁻¹ region. - C-H stretches (aliphatic): Bands in the 2850-3000 cm⁻¹ region. - C-O stretch (ester): Bands in the 1100-1300 cm⁻¹ region. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight. - Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ester group. |

Applications in Drug Discovery and Agrochemicals

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a valuable starting material for the synthesis of compounds with potential biological activity. The 1,2,3-thiadiazole core is recognized for its ability to act as a bioisostere for other aromatic rings, and its derivatives have shown promise in various therapeutic areas.

-

Antifungal Agents: This compound can be used to prepare 1,2,3-thiadiazole-bearing hydrazone and 1,2,4-triazole derivatives, which have shown potent fungicidal activity.

-

Antimicrobial Agents: By converting the title compound to its corresponding hydrazide, a series of hydrazide-hydrazone derivatives can be synthesized. For instance, a derivative containing a 5-nitro-2-furoyl moiety has demonstrated significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL.[8]

-

Plant Activators: 1,2,3-thiadiazole derivatives are also known to act as plant activators, inducing systemic acquired resistance (SAR) in plants, which is a key mechanism for disease resistance.

The versatility of this scaffold ensures its continued relevance in the exploration of new chemical entities for both pharmaceutical and agricultural applications.

Safety and Handling

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: It is classified with the GHS07 pictogram (exclamation mark).

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

-

-

Precautionary Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

Conclusion

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound of significant interest due to its versatile chemical nature and its role as a precursor to a wide range of biologically active molecules. Its synthesis via the established Hurd-Mori reaction and the reactivity of its functional groups provide a robust platform for the generation of compound libraries for screening in drug discovery and agrochemical research. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory. The continued exploration of derivatives based on this scaffold is a promising avenue for the development of novel therapeutic and crop protection agents.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

13 - Supporting Information. (n.d.). Retrieved from [Link]

-

MySkinRecipes. (n.d.). ETHYL 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLATE. Retrieved from [Link]

-

Wikipedia. (2023). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (97%). Retrieved from [Link]

- Głowacka, J., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(15), 4434.

- Pevzner, M. S., et al. (2007). Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with Bases. Russian Journal of General Chemistry, 77(9), 1543-1548.

-

PubChem. (n.d.). 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. Retrieved from [Link]

-

ISRES Publishing. (2021). Thiadiazoles and Their Properties. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645.

-

Chemical Point. (n.d.). Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. Retrieved from [Link]

-

MDPI. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. Retrieved from [Link]

-

Jadavpur University. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]

-

DergiPark. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

-

MDPI. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Synthesis of Pyrrolo[2,3-d][1][2][11]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]

-

PubMed. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Retrieved from [Link]

-

ResearchGate. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2018). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]

-

MDPI. (2017). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

- Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

Semantic Scholar. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Retrieved from [Link]

Sources

- 1. ETHYL 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLATE [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. ETHYL 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | C4H4N2O2S | CID 1381992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Hurd-Mori Reaction for the Synthesis of 1,2,3-Thiadiazole Derivatives

Abstract

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal and agricultural chemistry, prized for its broad spectrum of biological activities.[1] Among the synthetic methodologies available for its construction, the Hurd-Mori reaction remains a fundamental and widely utilized transformation. This guide provides an in-depth technical exploration of the Hurd-Mori reaction, designed for researchers, chemists, and drug development professionals. We will dissect the underlying mechanism, provide a validated, step-by-step experimental protocol, analyze the reaction's scope and limitations, and discuss critical optimization strategies. By explaining the causality behind experimental choices, this document serves as both a theoretical and practical resource for the successful synthesis of 1,2,3-thiadiazole derivatives.

Introduction: The Privileged 1,2,3-Thiadiazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology and materials science.[2][3] Within this vast chemical space, the 1,2,3-thiadiazole ring, an aromatic five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a "privileged" structural motif.[4] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.

Derivatives of 1,2,3-thiadiazole have demonstrated a remarkable range of pharmacological activities, including:

-

Antiviral: Potent activity against various viruses, including HIV-1.[1][4]

-

Antifungal: Broad-spectrum inhibition against numerous fungal strains.[4]

-

Anticancer: Potential as microtubule-destabilizing agents and cytotoxicity against tumor cell lines.[5][6][7]

-

Insecticidal: Efficacy against agricultural pests.[4]

-

Plant Activation: Induction of systemic acquired resistance (SAR) in plants, a novel approach in crop protection.[8]

Given this significance, robust and efficient synthetic routes to this scaffold are of paramount importance. The Hurd-Mori reaction, involving the cyclization of hydrazone derivatives with thionyl chloride, represents a classical, reliable, and highly valuable method for accessing this important class of heterocycles.[9][10]

The Hurd-Mori Reaction: Mechanistic Insights

The Hurd-Mori reaction is defined as the synthesis of 1,2,3-thiadiazoles through the reaction of hydrazones bearing an α-methylene group with thionyl chloride (SOCl₂).[9][10] Understanding the reaction mechanism is critical for troubleshooting, optimization, and adapting the protocol for novel substrates.

The reaction proceeds through a series of well-defined steps. The primary role of thionyl chloride is twofold: it acts as a chlorinating/dehydrating agent and as the sulfur source for the heterocyclic ring.

Caption: A simplified diagram of the Hurd-Mori reaction mechanism.

Causality Behind the Mechanism:

-

Initial Attack: The hydrazone nitrogen attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This is followed by the elimination of hydrogen chloride and rearrangement to form a key thiohydrazonoyl chloride intermediate.

-

Intramolecular Cyclization: The crucial ring-closing step involves the nucleophilic attack from the α-carbon onto the sulfur atom. This step is why an α-methylene (or methine) group with at least one proton is a prerequisite for the reaction.

-

Aromatization: The final step is the elimination of a second molecule of HCl from the cyclized intermediate, which drives the reaction forward and results in the formation of the stable, aromatic 1,2,3-thiadiazole ring.

A Validated Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole

This section provides a reliable, two-step protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole, a common building block. The workflow is designed to be self-validating, with clear checkpoints and purification steps.[9]

Caption: Experimental workflow for the synthesis of 4-phenyl-1,2,3-thiadiazole.

Step 1: Synthesis of Acetophenone Semicarbazone (Precursor)

-

Rationale: This step converts the starting ketone into its corresponding hydrazone derivative, which is the direct precursor for the cyclization reaction. Semicarbazones are often chosen due to their crystalline nature, which facilitates easy isolation and purification.

-

Materials:

-

Acetophenone (1.20 g, 10 mmol)

-

Semicarbazide hydrochloride (1.12 g, 10 mmol)

-

Sodium acetate (1.64 g, 20 mmol)

-

Ethanol (10 mL)

-

Water (10 mL)

-

-

Procedure:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in water.[9]

-

Add a solution of acetophenone in ethanol to the flask.[9]

-

Reflux the mixture for 1-2 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[9]

-

After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.[9]

-

Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum to yield acetophenone semicarbazone.[9]

-

Step 2: Cyclization to 4-phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)

-

Rationale: This is the core cyclization step. Dichloromethane is a common solvent. The reaction is cooled initially to control the exothermic reaction with thionyl chloride. Refluxing provides the necessary energy for cyclization and aromatization. Quenching on ice safely destroys excess, highly reactive thionyl chloride.

-

Materials:

-

Acetophenone semicarbazone (1.77 g, 10 mmol)

-

Thionyl chloride (SOCl₂) (1.4 mL, 19 mmol)

-

Dichloromethane (CH₂Cl₂) (20 mL)

-

-

Procedure:

-

CAUTION: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Thionyl chloride is corrosive and reacts violently with water.[9]

-

Suspend the acetophenone semicarbazone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[9]

-

Cool the suspension in an ice bath.[9]

-

Slowly add thionyl chloride dropwise to the cooled, stirring suspension.[9]

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[9]

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.[9]

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.[9]

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford pure 4-phenyl-1,2,3-thiadiazole.[9]

-

Scope, Limitations, and Critical Optimization Factors

While robust, the Hurd-Mori reaction is not without its challenges. A deep understanding of its scope and limitations is key to its successful application.

Scope and Limitations

-

Substrate Suitability: The reaction is generally applicable to hydrazones (including semicarbazones, tosylhydrazones, and acylhydrazones) derived from ketones that possess α-protons.

-

Harsh Reagents: The use of thionyl chloride, a corrosive and hazardous reagent, is a significant drawback, necessitating stringent safety protocols.[11]

-

Side Reactions: The reaction conditions can sometimes lead to unwanted side products, such as chlorinated byproducts or alternative cyclization pathways, particularly with complex substrates.[11][12]

-

High Temperatures: For some less reactive substrates, higher temperatures (reflux) are required, which can be detrimental to sensitive functional groups and may lead to decomposition.[8][13]

Key Optimization Strategies: A Field-Proven Perspective

-

The Critical Role of N-Protecting Groups: The nature of the substituent on the hydrazone nitrogen can dramatically influence the reaction outcome. In the synthesis of pyrrolo[2,3-d][4][5][9]thiadiazoles, it was found that electron-donating groups (like alkyl groups) on the precursor's nitrogen atom led to poor yields (15-25%). In contrast, switching to an electron-withdrawing group (a methyl carbamate) resulted in a superior yield of 94%.[8]

-

Causality: An electron-withdrawing group reduces the basicity of the nitrogen atoms. This prevents protonation and deactivation by the generated HCl and may facilitate the desired cyclization pathway over side reactions.[8] This is a crucial insight for designing syntheses of nitrogen-containing heterocyclic thiadiazoles.

-

-

Temperature Control: While reflux is often necessary, conducting the initial addition of thionyl chloride at low temperatures (0 °C) is critical to moderate the initial exothermic reaction and prevent premature decomposition.[9] Forcing the reaction at excessively high temperatures can lead to the destruction of the desired ring system.[13]

Quantitative Data Summary

The yield of the Hurd-Mori reaction is highly dependent on the substrate and reaction conditions. The following table summarizes representative yields for various 1,2,3-thiadiazole syntheses.

| Starting Ketone Precursor | Hydrazone Type | Product | Yield (%) | Reference |

| Acetophenone | Semicarbazone | 4-phenyl-1,2,3-thiadiazole | Good to Excellent | [9][14] |

| Pyrazolyl phenylethanones | Semicarbazone | Pyrazolyl-1,2,3-thiadiazoles | 75-88% | [14] |

| N-Alkyl Pyrrolidinone | Semicarbazone | N-Alkyl-pyrrolo[2,3-d][4][5][9]thiadiazole | 15-25% | [8] |

| N-(Methoxycarbonyl)pyrrolidinone | Carboethoxyhydrazone | N-(Methoxycarbonyl)-pyrrolo[2,3-d][4][5][9]thiadiazole | 94% | [8] |

| (+)-3-carene derivative | Semicarbazone | Chiral thiadiazole | 78% | [13] |

Modern Alternatives Addressing Classical Limitations

In response to the drawbacks of the classical Hurd-Mori reaction, several modern alternatives have been developed. These methods often offer milder conditions, improved safety, and broader substrate scope.

-

Iodine/DMSO System: An iodine-catalyzed cyclization of N-tosylhydrazones with sulfur, using DMSO as both solvent and oxidant, provides an alternative pathway that avoids highly reactive reagents.[11]

-

Electrochemical Synthesis: Metal- and oxidant-free electrochemical methods have been reported, representing a more sustainable and "green" approach to 1,2,3-thiadiazole synthesis.[16]

Conclusion

The Hurd-Mori reaction, despite its age, remains a powerful and relevant tool in the synthetic chemist's arsenal for the construction of 1,2,3-thiadiazole derivatives. Its enduring utility is a testament to its reliability and the high value of its products in drug discovery and agrochemical research. By understanding the intricate details of its mechanism, recognizing its limitations, and applying field-proven optimization strategies—such as the judicious choice of nitrogen-protecting groups—researchers can effectively harness this reaction to build complex and biologically active molecules. As synthetic chemistry evolves, the foundational knowledge of classical reactions like the Hurd-Mori provides the bedrock upon which safer, more efficient, and more sustainable methodologies are built.

References

-

Kumar, V., Jarial, R., Singh, D., & Kumar, K. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]

-

Reyes-Melo, K., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC - PubMed Central. [Link]

-

Reyes-Melo, K., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]

-

Pan, Y., et al. (2020). Different methods for the preparation of 1,2,3‐thiadiazoles. ResearchGate. [Link]

-

Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. [Link]

-

Encyclopedia.pub. (2022). Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Encyclopedia.pub. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. [Link]

-

Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]

-

Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d][4][5][9]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. PMC - NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. [Link]

-

Mahmoud, H. K., Abbas, A. A., & Gomha, S. M. (2021). Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. Nature. [Link]

-

Singh, S., et al. (2014). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. ResearchGate. [Link]

-

Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed. [Link]

-

Morzherin, Y. Y., et al. (2001). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene. ResearchGate. [Link]

-

Gouthami, P., et al. (2020). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Request PDF. [Link]

-

Morzherin, Y. Y., et al. (2001). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene. Arkivoc. [Link]

-

Bakulev, V. A., & Morzherin, Y. Y. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Request PDF. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. nbinno.com [nbinno.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]